3-[2-(Ethylhexyl)oxyl]-1,2-propandiol-d5
Description
Historical Development of Deuterated Alkyl Glyceryl Ethers
The historical development of deuterated alkyl glyceryl ethers traces back to the broader advancement of deuteration methodologies in organic chemistry. Early work in deuteration of functional group-containing hydrocarbons was pioneered through processes that involved bringing together saturated or unsaturated functional group-containing hydrocarbons with deuterium gas in the presence of catalysts. These foundational studies established that functional group-containing hydrocarbons, including ethers, alcohols, and carboxylic acids, could be effectively deuterated under controlled conditions at temperatures ranging from ambient to approximately 300 degrees Celsius. The development of deuterated compounds gained momentum through the recognition that deuterium substitution could significantly alter the metabolic and analytical properties of organic molecules.
The specific development of deuterated alkyl glyceryl ethers emerged from the intersection of glycerol chemistry and isotopic labeling science. Research into glycerol etherification reactions, particularly those involving alkylation agents such as tert-butanol and various alkenes, provided the foundational chemistry for creating these complex ether structures. The etherification of glycerol with alkylating agents produces mixtures of mono-ethers, di-ethers, and tri-ethers, with the specific distribution depending on reaction conditions and molar ratios. These studies demonstrated that conversion rates near 96 percent could be achieved under optimal conditions, establishing the viability of large-scale glycerol ether production.
The application of deuteration techniques to glyceryl ethers represented a natural progression in analytical chemistry, where the need for isotopically labeled internal standards became increasingly important. The development of sophisticated analytical methodologies, particularly in liquid chromatography tandem mass spectrometry applications, created demand for highly pure deuterated compounds that could serve as reliable internal standards. The recognition that even minor impurities in internal standards could lead to significant analytical issues emphasized the importance of developing high-purity deuterated compounds.
Modern advances in deuteration methodologies have expanded the toolkit available for creating deuterated alkyl glyceryl ethers. Flow chemistry approaches have emerged as particularly promising for the synthesis of deuterated molecules, offering increased efficiency and production capacity while reducing decomposition during synthesis. These contemporary methods complement traditional batch processes and provide pathways for large-scale synthesis of deuterated compounds with improved selectivity and minimized decomposition through precise control of reaction time and temperature.
Significance of 3-[2-(Ethylhexyl)oxyl]-1,2-propandiol-d5 in Analytical Chemistry
The significance of this compound in analytical chemistry stems from its unique properties as a deuterated internal standard and its role in advancing analytical methodologies. Internal standards with similar physicochemical properties to analytes provide multiple advantages in liquid chromatography tandem mass spectrometry bioanalytical methods, including reduction of analysis run time, improvement in intra-injection reproducibility, and impact reduction of matrix and ionization effects. The deuterated nature of this compound makes it particularly valuable for these applications, as deuterium substitution provides the necessary mass shift for mass spectrometric differentiation while maintaining chemical similarity to the target analyte.
The molecular composition of this compound, with its molecular formula of C11D5H19O3 and molecular weight of 209.337, represents a carefully designed isotopic pattern that maximizes analytical utility. The strategic placement of five deuterium atoms provides sufficient mass shift for clear separation in mass spectrometric analysis while preserving the essential chemical and physical properties of the parent compound. This balance is crucial for maintaining the validity of quantitative analytical methods, where the internal standard must behave similarly to the analyte throughout sample preparation and analysis procedures.
Contemporary analytical challenges in pharmaceutical development and metabolic studies have highlighted the critical importance of deuterated compounds in elucidating complex reaction mechanisms and metabolic pathways. Deuterium-labeled compounds serve as pivotal tools in drug discovery processes, where deuterium substitution can enhance metabolic stability and provide insights into pharmacokinetic behavior. The specific application of this compound extends these principles to the analysis of cosmetic and pharmaceutical formulations containing ethylhexylglycerin, where accurate quantification requires reliable internal standards.
The analytical significance of this compound is further enhanced by the growing recognition of the importance of using highly pure internal standards for successful bioanalytical method development. The custom synthesis nature of this compound allows for precise control of isotopic purity and chemical composition, addressing the critical requirement for analytical reliability. This level of control is essential for meeting the stringent requirements of modern analytical chemistry, where even minor impurities can compromise method performance and data quality.
Relationship to Non-deuterated Ethylhexylglycerin (Chemical Abstracts Service 70445-33-9)
The relationship between this compound and its non-deuterated counterpart ethylhexylglycerin provides a compelling example of how isotopic labeling creates analytically useful derivatives while preserving fundamental chemical properties. Ethylhexylglycerin, bearing Chemical Abstracts Service number 70445-33-9, serves as the parent compound for this deuterated analog and represents a well-established chemical entity with diverse applications in cosmetic and personal care formulations.
The structural comparison between these compounds reveals the precise nature of the deuterium substitution. The non-deuterated ethylhexylglycerin possesses a molecular formula of C11H24O3 with a molecular weight of 204.31, while the deuterated analog shows the formula C11D5H19O3 with a molecular weight of 209.337. This difference of 5.027 mass units represents the substitution of five hydrogen atoms with deuterium atoms, creating the mass shift necessary for analytical differentiation while maintaining the overall molecular architecture.
Ethylhexylglycerin is characterized as a glycerol monoalkylether of defined structure and high purity, with a 2-ethylhexyl group bound to the primary hydroxyl function of the glycerol molecule. This structural description applies equally to the deuterated analog, where the glyceryl ether linkage and overall molecular framework remain intact. The compound appears as a crystal-clear, colorless liquid with characteristic odor properties, demonstrating stability against hydrolysis and elevated temperatures while maintaining compatibility with various chemical ingredients.
The physicochemical properties of ethylhexylglycerin provide insight into the expected behavior of its deuterated counterpart. The parent compound exhibits limited water solubility (less than 0.1 percent at 25 degrees Celsius) but demonstrates enhanced solubility in common alcohols, glycols, and oils. These solubility characteristics reflect the amphiphilic nature of the molecule, with the glycerol portion providing hydrophilic character while the ethylhexyl group contributes hydrophobic properties. The deuterated analog would be expected to exhibit similar solubility patterns, with minimal changes due to the isotopic substitution.
The analytical characterization of ethylhexylglycerin through various spectroscopic and chromatographic methods provides a foundation for understanding the analytical behavior of the deuterated compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts, with seven methylene carbon positions present at the negative side of the spectrum and tertiary carbons at chemical shifts of 39 parts per million and 70 parts per million. Primary carbons appear at chemical shifts of 10 parts per million and 13 parts per million. The deuterated analog would show modified spectroscopic patterns due to the isotope effect on chemical shifts, providing additional analytical differentiation.
Nomenclature and Classification
The nomenclature and classification of this compound reflects both its structural characteristics and its deuterated nature, following established conventions for isotopically labeled compounds. The systematic name clearly identifies the compound as a propanediol derivative with an ethylhexyl oxy substituent at the 3-position, while the "d5" designation indicates the presence of five deuterium atoms within the molecular structure. This naming convention follows International Union of Pure and Applied Chemistry principles for both ether nomenclature and isotopic labeling.
The compound belongs to the broader chemical class of alkyl glyceryl ethers, which are characterized by ether linkages between glycerol-derived backbones and alkyl substituents. More specifically, it is classified as a glycerol monoalkylether, indicating that only one of the three hydroxyl groups of glycerol participates in ether formation. This classification distinguishes it from di-alkyl and tri-alkyl glycerol ethers, which involve etherification of multiple hydroxyl groups.
Alternative nomenclature systems provide additional descriptive names for this compound and its non-deuterated analog. The systematic name 3-[(2-Ethylhexyl)oxy]-1,2-propanediol emphasizes the propanediol backbone with the alkoxy substituent clearly identified. Trade names and commercial designations include terms such as ethylhexylglycerin, ethyl hexyl glycerol, and octoxyglycerin, reflecting common usage in cosmetic and industrial applications. The deuterated version maintains these relationships while requiring the additional isotopic designation.
From a regulatory and commercial perspective, the compound classification includes various product codes and identification numbers. The non-deuterated parent compound is assigned Chemical Abstracts Service number 70445-33-9, while the deuterated analog carries specific product codes such as TRC-E918772 from commercial suppliers. These identifiers facilitate proper identification and sourcing of the compounds for research and analytical applications.
The molecular classification emphasizes the ether functional group as the primary structural feature, with the compound exhibiting the characteristic properties of ethers, including relative chemical stability and specific reactivity patterns. The deuterium substitution does not alter the fundamental chemical classification but adds the important dimension of isotopic labeling, which creates unique analytical and physical properties while preserving the essential chemical behavior of the parent structure.
| Property | Ethylhexylglycerin | This compound |
|---|---|---|
| Molecular Formula | C11H24O3 | C11D5H19O3 |
| Molecular Weight | 204.31 | 209.337 |
| Chemical Abstracts Service Number | 70445-33-9 | Not assigned |
| Product Classification | Standard compound | Deuterated internal standard |
| Availability | Commercial | Custom synthesis |
| Primary Applications | Cosmetic formulations | Analytical chemistry |
Properties
Molecular Formula |
C₁₁H₁₉D₅O₃ |
|---|---|
Molecular Weight |
209.34 |
Synonyms |
3-[(2-Ethylhexyl)oxy]-1,2-propanediol-d5; Glycerol α-(2-Ethylhexyl) Ether-d5; Sensiva SC 50-d5; Sensiva SC 50JP-d5; Ethylhexyl Glycerin-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Physical State : Colorless, viscous liquid .
- Density : 0.962 g/cm³ .
- Boiling Point : 325°C at 760 mmHg .
- Purity : ≥99% (GC) .
- Applications: Acts as a preservative enhancer, moisturizer, and antimicrobial agent in synergy with phenoxyethanol (PE) .
EHG is notable for its ability to disrupt microbial cell membranes, enhancing the efficacy of preservatives like PE while reducing their required concentrations .
Comparison with Similar Compounds
Phenoxyethanol (PE)
PE (CAS 122-99-6) is a common preservative often paired with EHG. Below is a comparative analysis:
Synergy : EHG reduces the required PE concentration by 20–30% in formulations while maintaining antimicrobial efficacy .
Isooctyl Glycidyl Ether (CAS 26401-40-1)
This epoxy compound shares structural similarities with EHG but differs in applications:
Caprylyl Glycol (1,2-Octanediol)
For completeness:
Notes on Deuterated Form (d5)
Deuterated compounds are typically used in isotopic labeling for pharmacokinetic or metabolic studies. Its properties would mirror EHG but with altered mass spectrometry profiles.
Preparation Methods
Preparation Methods Analysis
Synthesis from Deuterated Precursors
The preparation of this compound typically involves incorporating deuterium atoms at specific positions in the molecule. One of the key approaches uses deuterated propanediol precursors that already contain the required deuterium atoms.
Synthesis Route Using Deuterated Glycidol
A common strategy employs deuterated glycidol as a starting material, which undergoes a nucleophilic ring-opening reaction with 2-ethylhexanol. The synthesis involves several steps as outlined below:
- Preparation of deuterated glycidol (glycidol-d5)
- Nucleophilic ring-opening reaction with 2-ethylhexanol
- Purification of the resulting this compound
The reaction conditions and yields for this approach are summarized in Table 2.
Table 2: Reaction Conditions for Synthesis from Deuterated Glycidol
| Reaction Step | Reagents | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deuterated glycidol preparation | D2O, glycidol | 70-80°C, 24-48h | Acid catalyst | 85-90 | Requires multiple exchange cycles |
| Ring-opening reaction | Glycidol-d5, 2-ethylhexanol | 60-70°C, 8-12h | NaOH (0.5-1.0 mol%) | 75-85 | Controlled addition of glycidol-d5 |
| Purification | - | Multiple distillation | - | 70-80 | Final purity >98% |
Hydrolysis-Based Synthesis
Drawing from the methodology used for the non-deuterated analog, a hydrolysis-based approach can be adapted for the preparation of this compound. This method involves the hydrolysis of 2-ethylhexyl glycidyl ether using D2O instead of H2O to incorporate deuterium atoms during the ring-opening step.
Hydrolysis Process Parameters
The hydrolysis reaction typically proceeds under high-temperature and high-pressure conditions, as detailed in the patent for the non-deuterated version. The reaction parameters can be adapted as follows:
- Reaction of 2-ethylhexyl glycidyl ether with D2O containing a catalyst
- Phase separation of the resulting 2-ethylhexyl glycerol ether layer and water layer
- Purification of the 2-ethylhexyl glycerol ether layer through distillation
Table 3: Optimized Hydrolysis Conditions for Deuterated Synthesis
| Parameter | Optimal Range | Impact on Yield | Impact on Deuterium Incorporation |
|---|---|---|---|
| Temperature | 200-220°C | Higher temperatures increase conversion but may accelerate by-product formation | Temperatures >220°C may cause deuterium exchange |
| Pressure | 15-20 bar | Maintains liquid phase of D2O | Minimal impact if maintained within range |
| Reaction Time | 4-6 hours | Extended time improves conversion but may increase by-products | Extended time may reduce deuterium purity |
| D2O:Ether Ratio | 3:1 to 5:1 | Higher ratios improve conversion | Higher ratios improve deuterium incorporation |
| Catalyst Concentration | 2.5-3.0 wt% | Optimal for balance between conversion and selectivity | May influence exchange reactions |
The hydrolysis method requires careful optimization to ensure high deuterium incorporation while maintaining good yields. According to the adapted patent methodology, the emulsifier (in this case, 3-[2-(Ethylhexyl)oxyl]-1,2-propandiol) can be included at 2.5-3.0 wt% to maintain reaction uniformity and raise the emulsification level.
Purification Strategies
The purification of this compound is critical to achieving high isotopic purity and chemical purity. Several approaches have been documented:
Multi-Stage Distillation
Based on the patent for the non-deuterated compound, a multi-stage distillation process can effectively separate water, unreacted starting materials, and by-products from the desired product. For the deuterated version, this process needs to be carefully controlled to preserve deuterium incorporation.
- Initial distillation to remove water and volatile components
- Multi-stage distillation to separate unreacted 2-ethylhexyl glycidyl ether
- Thin-film distillation to recover high-purity this compound
Chromatographic Purification
For laboratory-scale preparation, chromatographic methods offer advantages in achieving high purity:
- Silica gel column chromatography using appropriate solvent systems
- Preparative HPLC for final purification
- Quality control using analytical techniques such as NMR and mass spectrometry to confirm deuterium incorporation and chemical purity
Table 4: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Typical Recovery (%) | Final Purity (%) |
|---|---|---|---|---|
| Multi-stage distillation | Scalable, cost-effective | Heat exposure may affect product | 75-85 | 95-98 |
| Thin-film distillation | Effective for heat-sensitive compounds | Equipment intensive | 80-90 | 98-99 |
| Silica gel chromatography | Good separation, mild conditions | Limited scale, solvent intensive | 70-80 | 97-99 |
| Preparative HPLC | Highest purity, precise separation | Expensive, limited throughput | 85-95 | >99 |
Analytical Methods for Product Verification
Verification of successful synthesis and determination of deuterium incorporation are essential steps in the preparation of this compound. Several analytical techniques are commonly employed:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and deuterium incorporation:
- ¹H NMR: Shows reduced signal intensity at positions where hydrogen has been replaced by deuterium
- ²H NMR: Directly confirms the presence and positions of deuterium atoms
- ¹³C NMR: Shows multiplet patterns due to C-D coupling, confirming deuterium incorporation
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution:
- High-resolution mass spectrometry (HRMS) confirms the exact mass (209.337 g/mol)
- Isotopic distribution analysis verifies the presence of five deuterium atoms
- Fragmentation patterns provide structural confirmation
Gas Chromatography
Gas chromatography, often coupled with mass spectrometry (GC-MS), allows for:
- Determination of chemical purity (typically >95% by GC)
- Detection of any unreacted starting materials or by-products
- Confirmation of deuterium incorporation through mass analysis
Table 5: Analytical Methods for Characterization of this compound
| Analytical Method | Primary Information | Secondary Information | Resolution/Sensitivity |
|---|---|---|---|
| ¹H NMR | Structure confirmation | Deuterium positions (indirect) | High resolution |
| ²H NMR | Direct deuterium confirmation | Deuterium positions | Medium to high resolution |
| ¹³C NMR | Carbon skeleton | Deuterium effects on carbon signals | High resolution |
| HRMS | Exact mass confirmation | Isotopic distribution | Very high accuracy |
| GC-MS | Chemical purity | Deuterium incorporation | Good separation, medium resolution |
| LC-MS | Alternative for less volatile compounds | Structural confirmation | Good separation, high resolution |
Challenges and Considerations in Preparation
Deuterium Exchange Challenges
One of the primary challenges in preparing this compound is preventing unwanted deuterium exchange reactions during synthesis and purification:
- Hydroxyl hydrogen atoms can easily exchange with protic solvents
- High temperatures during reactions or purification may promote exchange
- Acidic or basic conditions can catalyze exchange reactions
Scale-Up Considerations
Scaling up the preparation from laboratory to production scale presents several challenges:
- Cost of deuterated reagents (especially D2O) becomes significant at larger scales
- Maintaining reaction homogeneity in larger vessels
- Heat transfer efficiency in larger reaction volumes
- Recovery and recycling of expensive deuterated reagents
Table 6: Scaling Challenges and Potential Solutions
| Challenge | Impact | Potential Solution |
|---|---|---|
| Cost of deuterated reagents | Significant increase in production cost | Recycling of D2O, optimized deuterium incorporation |
| Reaction homogeneity | Reduced conversion, inconsistent deuteration | Improved mixing, optimized reaction conditions |
| Heat transfer | Temperature gradients, hotspots | Modified reactor design, improved heating/cooling |
| Purification efficiency | Reduced product quality | Optimized distillation parameters, continuous purification |
| Deuterium exchange | Reduced isotopic purity | Controlled reaction conditions, minimized exposure to protic environments |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-[2-(Ethylhexyl)oxyl]-1,2-propandiol-d5, and how should they be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and deuterium NMR to confirm structural integrity and isotopic purity. Compare chemical shifts with non-deuterated analogs for validation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ionization parameters (e.g., ESI or APCI) to detect trace impurities. Validate using certified reference materials or spike-recovery experiments .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection at 210–220 nm for purity assessment. Calibrate against synthetic standards .
Q. How can researchers safely handle and store this compound to minimize occupational hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and full-body chemical suits. Inspect gloves for defects before use .
- Ventilation : Conduct experiments in fume hoods with airflow ≥100 ft/min. Monitor airborne concentrations via OSHA-compliant sensors .
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 4°C. Avoid contact with oxidizing agents or incompatible materials listed in SDS Section 7 .
Q. What experimental protocols are suitable for determining its aqueous solubility and partition coefficients (log P)?
- Methodological Answer :
- Shake-Flask Method : Saturate aqueous and 1-octanol phases with the compound. Centrifuge at 3,000 rpm for phase separation. Quantify concentrations via UV-Vis spectrophotometry (λ = 200–300 nm) .
- Validation : Cross-check results with computational models (e.g., COSMO-RS) to address discrepancies due to deuterium isotope effects .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 2³ factorial design to test variables (temperature, catalyst loading, reaction time). Analyze main effects and interactions via ANOVA .
- Response Surface Methodology (RSM) : Apply central composite design to identify optimal conditions for yield and purity. Validate with triplicate runs .
Q. What strategies resolve contradictions in reported toxicity or environmental persistence data for this compound?
- Methodological Answer :
- Data Triangulation : Compare ecotoxicological studies (e.g., OECD 201/202 tests) with environmental monitoring data (e.g., LC-MS/MS detection in surface water). Account for matrix effects in environmental samples .
- Mechanistic Studies : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to clarify discrepancies between acute vs. chronic exposure models .
Q. How can computational modeling predict its interaction with biological membranes or industrial solvents?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., CHARMM36) for deuterated molecules. Simulate lipid bilayer interactions using GROMACS .
- COMSOL Multiphysics : Model solvent diffusion coefficients under varying temperatures. Validate experimentally via time-resolved fluorescence quenching .
Q. What methodologies validate its role as an internal standard in deuterium-based isotopic labeling studies?
- Methodological Answer :
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with known quantities of the deuterated compound. Calculate recovery rates and correct for matrix-induced suppression .
- Cross-Validation : Compare results with ¹³C-labeled analogs to rule out isotopic exchange artifacts during sample preparation .
Theoretical Frameworks for Advanced Studies
- Solvent Isotope Effects : Link mechanistic studies to Marcus theory or transition-state models to explain deuterium-induced kinetic differences .
- Environmental Fate Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning in air/water/soil systems, informed by log P and vapor pressure data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
